

High-performance liquid chromatography (HPLC) method for Fuscaxanthone C quantification

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Compound of Interest		
Compound Name:	Fuscaxanthone C	
Cat. No.:	B191133	Get Quote

Application Note: A Validated HPLC Method for the Quantification of Fuscaxanthone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a xanthone isolated from the stem bark of Garcinia fusca.[1][2] Xanthones are a class of naturally occurring polyphenolic compounds with a variety of reported biological activities, making them of interest for pharmaceutical and nutraceutical research. Accurate and reliable quantification of **Fuscaxanthone C** is essential for quality control of raw materials, standardization of extracts, and in vitro and in vivo pharmacological studies. This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of **Fuscaxanthone C**.

Physicochemical Properties of Fuscaxanthone C

A comprehensive understanding of the physicochemical properties of **Fuscaxanthone C** is fundamental for the development of a robust analytical method.



Property	Value	Reference
Molecular Formula	C26H30O6	[1]
Molecular Weight	438.52 g/mol	
UV Absorption Maxima (λmax)	234-244 nm, 256-264 nm, 308- 318 nm, 350-380 nm	[1]
Source	Stem bark of Garcinia fusca	[1][2]

Experimental Protocols

Sample Preparation: Extraction of Fuscaxanthone C from Garcinia fusca Stem Bark

This protocol is based on the established methods for extracting xanthones from Garcinia species.[1]

Materials and Reagents:

- Dried and powdered stem bark of Garcinia fusca
- Acetone (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- Rotary evaporator
- Ultrasonic bath
- 0.45 μm syringe filters

Procedure:

• Accurately weigh 10 g of powdered Garcinia fusca stem bark.



- Macerate the powder with 100 mL of acetone at room temperature for 24 hours.
- Perform ultrasonication for 30 minutes to enhance extraction efficiency.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process twice with fresh solvent.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude acetone extract.
- For HPLC analysis, accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.
- Filter the solution through a 0.45 μm syringe filter prior to injection into the HPLC system.

HPLC Method for Quantification

The following HPLC method is adapted from validated methods for the quantification of other xanthones, such as α -mangostin, and is optimized for **Fuscaxanthone C** based on its physicochemical properties.[3]

Instrumentation:

- HPLC system with a PDA or UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Data acquisition and processing software

Chromatographic Conditions:



Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Gradient Program	0-20 min: 65% to 90% Acetonitrile20-25 min: 90% Acetonitrile25-30 min: Return to 65% Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm[3]
Injection Volume	10 μL

Preparation of Standard Solutions

- Prepare a stock solution of **Fuscaxanthone C** (1 mg/mL) in methanol.
- Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 to 200 μ g/mL.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables present representative data for a validated HPLC method for xanthone quantification, which can be used as a benchmark for the **Fuscaxanthone C** method.

Linearity



Concentration (µg/mL)	Peak Area (arbitrary units)
1	50000
5	250000
10	500000
25	1250000
50	2500000
100	5000000
Correlation Coefficient (r²)	> 0.999

Limit of Detection (LOD) and Limit of Quantification

(LOO)

Parameter	Value (µg/mL)
LOD	0.10
LOQ	0.35

Precision (Repeatability)

Concentration (μg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6 over 3 days)
10	< 2.0	< 3.0
50	< 1.5	< 2.5
100	< 1.0	< 2.0

Accuracy (Recovery)



Amount Spiked (μg/mL)	Amount Recovered (μg/mL)	Recovery (%)
80	78.9	98.6
100	101.2	101.2
120	119.5	99.6
Average Recovery (%)	99.8	

Visualizations Experimental Workflow



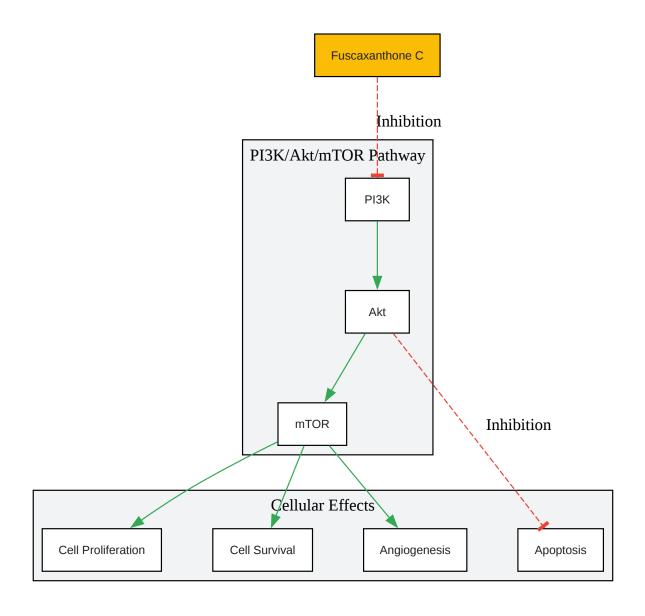
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Caption: Experimental workflow for **Fuscaxanthone C** quantification.

Potential Signaling Pathway

While the specific signaling pathways modulated by **Fuscaxanthone C** are not yet fully elucidated, the structurally similar xanthophyll, fucoxanthin, has been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for cell proliferation, survival, and angiogenesis. The following diagram illustrates this potential mechanism of action, which could be a starting point for investigating the biological activity of **Fuscaxanthone C**.





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Caption: Potential mechanism of action of Fuscaxanthone C.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **Fuscaxanthone C** using a validated HPLC method. The described sample preparation and chromatographic conditions are robust and can be readily implemented in a laboratory setting. The provided validation data serves as a reliable benchmark for ensuring the accuracy and



precision of the analytical results. Furthermore, the elucidation of potential biological activities through pathways such as PI3K/Akt/mTOR opens avenues for further research into the therapeutic potential of **Fuscaxanthone C**.

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